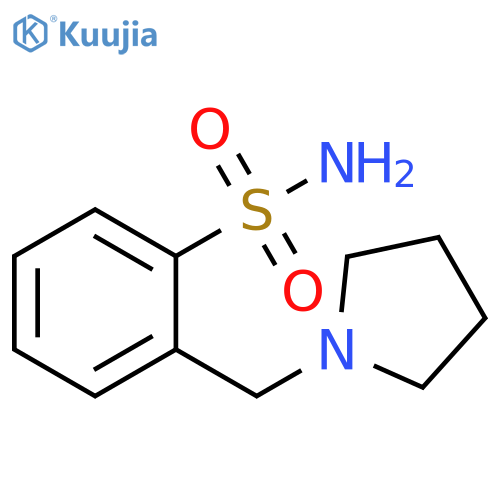

Cas no 81629-87-0 (2-(pyrrolidin-1-yl)methylbenzene-1-sulfonamide)

81629-87-0 structure

商品名:2-(pyrrolidin-1-yl)methylbenzene-1-sulfonamide

CAS番号:81629-87-0

MF:C11H16N2O2S

メガワット:240.321941375732

MDL:MFCD11650778

CID:5248873

PubChem ID:13364629

2-(pyrrolidin-1-yl)methylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- Benzenesulfonamide, 2-(1-pyrrolidinylmethyl)-

- 2-(Pyrrolidin-1-ylmethyl)benzenesulfonamide

- 2-(pyrrolidin-1-yl)methylbenzene-1-sulfonamide

-

- MDL: MFCD11650778

- インチ: 1S/C11H16N2O2S/c12-16(14,15)11-6-2-1-5-10(11)9-13-7-3-4-8-13/h1-2,5-6H,3-4,7-9H2,(H2,12,14,15)

- InChIKey: UBLVLSHLLJFIGI-UHFFFAOYSA-N

- ほほえんだ: C1(S(N)(=O)=O)=CC=CC=C1CN1CCCC1

2-(pyrrolidin-1-yl)methylbenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-272053-10g |

2-[(pyrrolidin-1-yl)methyl]benzene-1-sulfonamide |

81629-87-0 | 10g |

$3315.0 | 2023-09-10 | ||

| Enamine | EN300-272053-2.5g |

2-[(pyrrolidin-1-yl)methyl]benzene-1-sulfonamide |

81629-87-0 | 2.5g |

$1509.0 | 2023-09-10 | ||

| Enamine | EN300-272053-10.0g |

2-[(pyrrolidin-1-yl)methyl]benzene-1-sulfonamide |

81629-87-0 | 10g |

$3191.0 | 2023-06-05 | ||

| Enamine | EN300-272053-0.5g |

2-[(pyrrolidin-1-yl)methyl]benzene-1-sulfonamide |

81629-87-0 | 0.5g |

$739.0 | 2023-09-10 | ||

| Enamine | EN300-272053-0.25g |

2-[(pyrrolidin-1-yl)methyl]benzene-1-sulfonamide |

81629-87-0 | 0.25g |

$708.0 | 2023-09-10 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421878-250mg |

2-(Pyrrolidin-1-ylmethyl)benzenesulfonamide |

81629-87-0 | 98% | 250mg |

¥12290.00 | 2024-07-28 | |

| Enamine | EN300-272053-1.0g |

2-[(pyrrolidin-1-yl)methyl]benzene-1-sulfonamide |

81629-87-0 | 1g |

$743.0 | 2023-06-05 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421878-2.5g |

2-(Pyrrolidin-1-ylmethyl)benzenesulfonamide |

81629-87-0 | 98% | 2.5g |

¥26172.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421878-50mg |

2-(Pyrrolidin-1-ylmethyl)benzenesulfonamide |

81629-87-0 | 98% | 50mg |

¥11232.00 | 2024-07-28 | |

| Enamine | EN300-272053-1g |

2-[(pyrrolidin-1-yl)methyl]benzene-1-sulfonamide |

81629-87-0 | 1g |

$770.0 | 2023-09-10 |

2-(pyrrolidin-1-yl)methylbenzene-1-sulfonamide 関連文献

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

81629-87-0 (2-(pyrrolidin-1-yl)methylbenzene-1-sulfonamide) 関連製品

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量